Acute In Vivo Toxicity: Neocopiamycin A vs. Copiamycin (Intraperitoneal LD50 Comparison)
Neocopiamycin A exhibits dramatically reduced acute toxicity relative to copiamycin. In mice, the intraperitoneal LD0 for Neocopiamycin A exceeds 1000 mg/kg, whereas copiamycin has a reported intraperitoneal LD50 of 24.8 mg/kg [1][2]. This difference exceeds a factor of 40 in measured lethality endpoints. The structural basis is the absence of the N-methyl group on the terminal guanidine of Neocopiamycin A, which is present in copiamycin [3]. This represents one of the most pronounced in-class toxicity differentials documented for this compound family.
| Evidence Dimension | Acute Intraperitoneal Toxicity in Mice |
|---|---|
| Target Compound Data | LD0 >1000 mg/kg (no lethality observed at highest tested dose) |
| Comparator Or Baseline | Copiamycin: LD50 = 24.8 mg/kg |
| Quantified Difference | >40-fold reduction in acute lethality (LD0 vs. LD50 comparison) |
| Conditions | Mouse model, intraperitoneal administration, acute toxicity study (Arai et al., 1984) |
Why This Matters
For in vivo studies requiring repeated dosing or extended exposure windows, Neocopiamycin A provides a >40-fold greater safety margin than copiamycin, enabling experimental designs that would be precluded by the acute toxicity of the parent compound.
- [1] Arai T, Uno J, Horimi I, Fukushima K. Isolation of neocopiamycin A from Streptomyces hygroscopicus var. crystallogenes, the copiamycin source. J Antibiot (Tokyo). 1984;37(2):103-109. View Source
- [2] Song X, Yuan G, Li P, Cao S. Table 4: In Vivo Toxicity Data of Guanidine-Containing Polyhydroxyl Macrolides. Molecules. 2019;24(21):3913. View Source
- [3] RRC (Research Resource Circulation). Reference Detail: Isolation of neocopiamycin A from Streptomyces hygroscopicus var. crystallogenes. RRC ID: 31864. View Source
